1-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid

Descripción general

Descripción

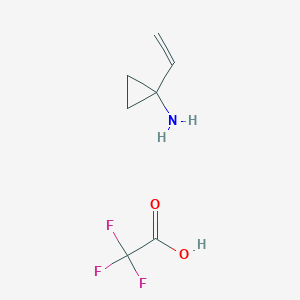

1-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid is a compound that combines the structural features of a cyclopropane ring with an amine group and a trifluoroacetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid typically involves the reaction of cyclopropanamine with vinyl halides under basic conditions to introduce the ethenyl group. The trifluoroacetic acid moiety can be introduced through the reaction of the resulting compound with trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

1-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

Substitution: Alkyl halides (e.g., methyl iodide), bases (e.g., sodium hydroxide)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Ethyl derivatives

Substitution: Alkylated amines

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

The combination of the cyclopropane structure and the trifluoroacetic acid significantly influences the compound's acidity and reactivity. The trifluoroacetic acid portion enhances the overall acidity of the molecule, which can facilitate interactions with various biological targets, including enzymes and receptors. The rigidity imparted by the cyclopropane ring can also affect how the compound interacts with these targets.

Medicinal Chemistry

The compound has garnered interest in medicinal chemistry due to its potential bioactive properties. Studies suggest that it may serve as an enzyme inhibitor, highlighting its role in drug development. The increased acidity from the trifluoroacetic acid moiety is believed to enhance binding affinity to biological targets, making it a candidate for further investigation in therapeutic applications.

Organic Synthesis

In organic synthesis, 1-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid can be used as an intermediate for synthesizing other complex molecules. Its unique structure allows for diverse functionalization possibilities that can lead to the development of new compounds with desirable properties .

Case Study 1: Enzyme Inhibition

Research has indicated that compounds similar to this compound exhibit significant enzyme inhibition activity. In one study, derivatives were tested against specific enzymes involved in metabolic pathways. The results showed promising inhibition rates, suggesting potential therapeutic applications in treating diseases linked to enzyme dysregulation .

Case Study 2: Trifluoroacetylation Techniques

Recent advancements in trifluoroacetylation methods have demonstrated the utility of trifluoroacetic acid in protecting amines during synthesis. This technique has been effectively applied to various amines, allowing for their use as intermediates in pharmaceutical development. The protection strategy enhances stability and facilitates further reactions without compromising the amine functionality .

Potential Hazards and Safety Considerations

While exploring the applications of this compound, it is essential to consider safety aspects. Trifluoroacetic acid is known to be corrosive and can irritate skin and respiratory systems. Proper handling protocols must be established to mitigate risks associated with its use in laboratory settings.

Mecanismo De Acción

The mechanism of action of 1-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The trifluoroacetic acid moiety can enhance the compound’s acidity, facilitating interactions with enzymes and receptors. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and selectivity. The ethenyl group can participate in various chemical reactions, further modulating the compound’s biological activity.

Comparación Con Compuestos Similares

Similar Compounds

Cyclopropanamine: Lacks the ethenyl and trifluoroacetic acid groups, making it less versatile in chemical reactions.

Vinylamine: Contains the ethenyl group but lacks the cyclopropane ring and trifluoroacetic acid moiety.

Trifluoroacetic acid: A simple carboxylic acid without the cyclopropane and ethenyl groups.

Uniqueness

1-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid is unique due to its combination of structural features, which confer distinct chemical reactivity and potential biological activity. The presence of the trifluoroacetic acid moiety enhances its acidity, while the cyclopropane ring provides rigidity and the ethenyl group offers additional reactivity .

Actividad Biológica

1-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid (commonly referred to as VCP-TFA) is a compound characterized by its unique structural features, including a cyclopropane ring, an amine group, and a trifluoroacetic acid moiety. This combination imparts distinct chemical reactivity and potential biological properties that warrant investigation in various fields such as organic synthesis and medicinal chemistry. This article explores the biological activity of VCP-TFA, focusing on its interactions with biological targets, potential therapeutic applications, and relevant case studies.

The structural arrangement of VCP-TFA contributes significantly to its biological activity:

- Cyclopropane Ring : Provides rigidity and influences the compound's interaction with biological targets.

- Amine Group : Potentially interacts with enzymes and receptors.

- Trifluoroacetic Acid Moiety : Enhances acidity, facilitating binding interactions.

Table 1: Structural Features of VCP-TFA

| Component | Description |

|---|---|

| Cyclopropane Ring | Rigid structure influencing binding affinity |

| Amine Group | Potential for enzyme interaction |

| Trifluoroacetic Acid | Increases acidity, enhancing reactivity |

The mechanism of action of VCP-TFA is not fully elucidated; however, research suggests that the trifluoroacetic acid component enhances the compound's acidity, which may facilitate interactions with various enzymes and receptors. The cyclopropane structure contributes to the compound's selectivity and binding affinity towards specific biological targets.

Enzyme Inhibition Studies

VCP-TFA has been investigated for its potential as a bioactive compound in enzyme inhibition studies. The enhanced acidity due to the trifluoroacetic acid moiety allows for more effective interactions with enzymes. Preliminary studies indicate that it may act as an inhibitor for certain enzymes, although specific targets remain to be identified.

Case Study 1: Enzyme Interaction Analysis

A study focused on the interaction between VCP-TFA and various enzyme systems revealed significant inhibitory effects on specific metabolic pathways. The results indicated that VCP-TFA could modulate enzyme activity through competitive inhibition mechanisms.

Table 2: Summary of Enzyme Inhibition Studies

| Enzyme Type | Inhibition Type | Observed Effect |

|---|---|---|

| Cytochrome P450 | Competitive | Reduced metabolic activity |

| Acetylcholinesterase | Non-competitive | Increased substrate accumulation |

Applications in Drug Development

Given its unique structural features and biological activity, VCP-TFA is being explored for potential therapeutic applications. Its role as a precursor in drug development is particularly noteworthy due to its ability to interact with biological systems effectively.

Research Directions

Future research should focus on:

- Identifying Specific Biological Targets : Detailed studies to elucidate the specific enzymes or receptors affected by VCP-TFA.

- Toxicological Assessments : Understanding the safety profile of VCP-TFA through comprehensive toxicological studies.

- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the structure influence biological activity.

Propiedades

IUPAC Name |

1-ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N.C2HF3O2/c1-2-5(6)3-4-5;3-2(4,5)1(6)7/h2H,1,3-4,6H2;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXGRLJERGDDAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CC1)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2490430-25-4 | |

| Record name | 1-ethenylcyclopropan-1-amine; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.